(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
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Overview
Description
The compound “(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide” is a complex organic molecule that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A possible synthetic route could involve the following steps:
Formation of the pyrido[1,2-a][1,5]diazocine core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the acetylphenyl group: This step might involve a Friedel-Crafts acylation reaction using acetyl chloride and a phenyl derivative.
Formation of the carbothioamide group: This can be done by reacting the intermediate with a thioamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxo group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide: is similar to other diazocine derivatives, which also feature a fused ring system and various functional groups.
Other similar compounds: might include those with different substituents on the aromatic ring or variations in the fused ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This makes it distinct from other similar compounds and potentially offers unique properties and applications.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
(1S,9R)-N-(4-acetylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)15-5-7-17(8-6-15)21-20(26)22-10-14-9-16(12-22)18-3-2-4-19(25)23(18)11-14/h2-8,14,16H,9-12H2,1H3,(H,21,26)/t14-,16-/m0/s1 |
InChI Key |
WQSZINMNUGXRHB-HOCLYGCPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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